molecular formula C8H9BF3K B1401155 Potassium 2,3-dimethylphenyltrifluoroborate CAS No. 1412414-17-5

Potassium 2,3-dimethylphenyltrifluoroborate

Cat. No. B1401155
M. Wt: 212.06 g/mol
InChI Key: BYBSQSLXIANVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2,3-dimethylphenyltrifluoroborate is a biochemical compound used for proteomics research . It has a molecular formula of C8H9BF3K and a molecular weight of 212.06 g/mol .


Molecular Structure Analysis

The molecular structure of Potassium 2,3-dimethylphenyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and one carbon ring. The carbon ring is a phenyl group, which is a six-membered aromatic ring, with two methyl groups attached at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

Potassium 2,3-dimethylphenyltrifluoroborate has a molecular formula of C8H9BF3K and a molecular weight of 212.06 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Sensor Development

A study by Choi et al. (2016) demonstrated the use of a dimeric o-carboranyl triarylborane compound with a biphenylene bridge group, which was characterized and its solid-state structure determined. This compound interacted with fluoride ions, showing potential for sensor applications, particularly for fluoride ion detection in various environments (Choi et al., 2016).

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including potassium 2,3-dimethylphenyltrifluoroborate, have been used in cross-coupling reactions. Alacid and Nájera (2008) discussed the use of these compounds in reactions with organic chlorides, highlighting their utility in organic synthesis (Alacid & Nájera, 2008).

Coordination Chemistry

Evans et al. (2002) explored the coordination chemistry of related compounds, like 2,3-dimethylindolide, with potassium, yttrium, and samarium ions. This research contributes to a deeper understanding of the complex interactions and potential applications of such compounds in materials science (Evans, Brady, & Ziller, 2002).

Catalytic Applications

Mey et al. (2004) investigated the effects of adding potassium, including potassium 2,3-dimethylphenyltrifluoroborate, to a CoMo/Al2O3 catalyst used in the hydrodesulfurization (HDS) of synthetic gasoline. Their study provides insights into how potassium modification can enhance catalyst selectivity (Mey et al., 2004).

Spectroscopic Studies

Iramain, Davies, and Brandán (2018) characterized potassium 2-isonicotinoyltrifluorborate, a compound related to potassium 2,3-dimethylphenyltrifluoroborate, using various spectroscopic techniques. Their work aids in understanding the properties and potential applications of such compounds in analytical chemistry (Iramain, Davies, & Brandán, 2018).

Safety And Hazards

While specific safety and hazard information for Potassium 2,3-dimethylphenyltrifluoroborate is not available, general precautions should be taken while handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

potassium;(2,3-dimethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSQSLXIANVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,3-dimethylphenyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 2,3-dimethylphenyltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 2,3-dimethylphenyltrifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 2,3-dimethylphenyltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 2,3-dimethylphenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 2,3-dimethylphenyltrifluoroborate
Reactant of Route 6
Potassium 2,3-dimethylphenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.